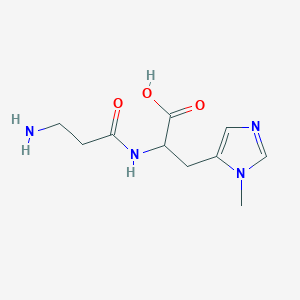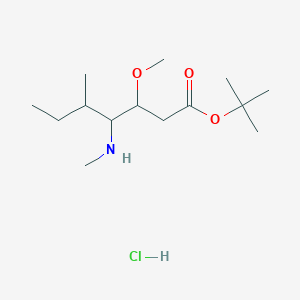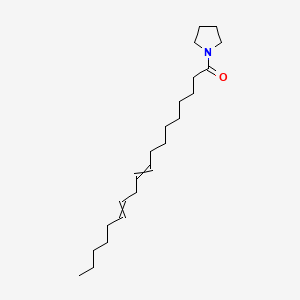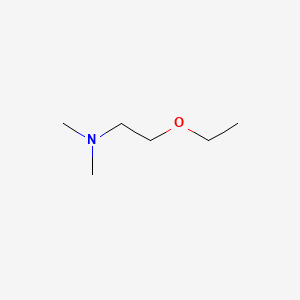
beta-alanyl-3-methyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anserine can be synthesized using creatinine benzene carnosine hydrochloride as a raw material. The synthesis involves esterification protection, carbon acylation, methylation, and deprotection of specific groups . The reaction conditions are mild, safe, and environmentally friendly, resulting in high product yield and purity .
Industrial Production Methods: The industrial production of anserine involves similar synthetic routes but on a larger scale. The process is designed to be simple, stable, and easy to control, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Anserine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to chelate copper and other transition metals, which is a method used by antioxidants to protect their targets from oxidative stress .
Common Reagents and Conditions: Common reagents used in the reactions involving anserine include phenylephrine for inducing cardiomyocyte hypertrophy and histone acetyltransferase inhibitors . The conditions typically involve culturing primary cardiomyocytes with anserine and stimulating them with phenylephrine .
Major Products Formed: The major products formed from these reactions include reduced glial inflammatory activity and increased pericyte surface area, which are associated with improved memory and neuroprotective effects .
Scientific Research Applications
Anserine has a wide range of scientific research applications:
Mechanism of Action
Anserine exerts its effects through several mechanisms:
Chelation of Transition Metals: Anserine chelates copper and other transition metals, preventing oxidative stress by inhibiting Fenton reactions with peroxides.
Histone Acetyltransferase Inhibition: Anserine inhibits the activity of histone acetyltransferase p300, which is involved in the regulation of gene expression.
Neuroprotective Effects: Anserine reduces glial inflammatory activity and increases pericyte surface area, leading to improved memory and cognitive function.
Comparison with Similar Compounds
Anserine is often compared with other histidine-containing dipeptides, such as carnosine and balenine:
Carnosine: Both anserine and carnosine chelate copper, but anserine is more stable in serum due to its methylation.
Balenine: Balenine is another histidine-containing dipeptide, methylated at a different position compared to anserine.
Anserine’s unique stability and resistance to degradation make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H16N4O3 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
MYYIAHXIVFADCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B13393154.png)



![(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid](/img/structure/B13393168.png)

![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13393173.png)

![5-(2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B13393180.png)
![Cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B13393182.png)




